molecular formula C14H15NOS2 B12248758 N-({[3,3'-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide

N-({[3,3'-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide

Cat. No.: B12248758
M. Wt: 277.4 g/mol
InChI Key: HCXDOSORAFJUFX-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide is an organic compound that features a bithiophene core, which is a conjugated system of two thiophene rings, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide involves its interaction with molecular targets through its conjugated bithiophene core and cyclopropylacetamide moiety. These interactions can modulate various biological pathways, depending on the specific application. For instance, in organic electronics, the compound can facilitate charge transport through its conjugated system .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog with two thiophene rings.

    3,3’-Dibromo-2,2’-bithiophene: A bithiophene derivative with bromine substituents.

    Naphthalimide-based Compounds:

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide is unique due to its combination of a bithiophene core and a cyclopropylacetamide moiety, which imparts specific electronic and steric properties that are not present in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .

Properties

Molecular Formula

C14H15NOS2

Molecular Weight

277.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C14H15NOS2/c16-14(5-10-1-2-10)15-7-13-6-12(9-18-13)11-3-4-17-8-11/h3-4,6,8-10H,1-2,5,7H2,(H,15,16)

InChI Key

HCXDOSORAFJUFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NCC2=CC(=CS2)C3=CSC=C3

Origin of Product

United States

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